molecular formula C16H25NO5 B2648386 1'-[(tert-butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid CAS No. 2225141-56-8

1'-[(tert-butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid

Cat. No.: B2648386
CAS No.: 2225141-56-8
M. Wt: 311.378
InChI Key: JIKLTOVTPHCCBU-UHFFFAOYSA-N
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Description

1'-[(tert-Butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid is a structurally complex molecule featuring:

  • Bicyclo[2.1.1]hexane core: A rigid bicyclic system with a bridgehead angle of ~99°, smaller than norbornane derivatives (106°), which enhances complementarity to enzyme active sites .
  • Spiro architecture: A 3-oxaspiro ring connecting the bicyclohexane to a piperidine moiety, introducing conformational rigidity and steric constraints.
  • Boc (tert-butoxycarbonyl) protection: A common strategy to enhance stability during synthesis and modulate pharmacokinetic properties .
  • 4-Methyl substitution: A methyl group on the piperidine ring, likely influencing lipophilicity and steric interactions.
  • Carboxylic acid functionality: A polar group enabling hydrogen bonding and ionic interactions with biological targets.

This compound’s synthesis likely follows methods analogous to Boc-protected piperidine carboxylic acids, involving Boc₂O in dioxane/NaOH .

Properties

IUPAC Name

1-methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5/c1-13(2,3)21-12(20)17-7-5-16(6-8-17)15(11(18)19)9-14(4,10-15)22-16/h5-10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKLTOVTPHCCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C3(O2)CCN(CC3)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225141-56-8
Record name 1'-[(tert-butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid
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Preparation Methods

The synthesis of 1’-[(tert-butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylic acid involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1’-[(tert-butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis of Dipeptides

This compound serves as a precursor in the synthesis of dipeptides. It has been shown to enhance amide formation in specific coupling reactions without the need for additional bases, yielding satisfactory results in a short time frame.

Precursor for β-Amino Acids

In biochemistry, it is utilized as a precursor for conformationally constrained β-amino acids. These derivatives have the potential to form oligomers with defined secondary structures, which are crucial for various biological functions.

Photocatalytic Reactions

The compound can participate in photocatalytic cycloaddition reactions, enabling access to polysubstituted bicyclo[2.1.1]hexanes with multiple substitution patterns. This versatility is significant for developing new materials and compounds with tailored properties.

Preliminary studies indicate that 1'-[(tert-butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid exhibits biological activity due to its structural features that allow interaction with various biological targets:

  • Binding Affinity : The spirocyclic framework may enhance binding affinity to enzymes or receptors involved in critical biological pathways.
  • Potential Pharmacological Applications : Its ability to form hydrogen bonds and other interactions with molecular targets suggests possible applications in drug design aimed at specific diseases.

Antimicrobial Activity

Research has demonstrated the antimicrobial efficacy of derivatives of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. Modifications to the structure have led to significant reductions in bacterial growth, indicating its potential as an antimicrobial agent.

Anticancer Properties

In vitro studies have shown that certain derivatives can induce apoptosis in human cancer cell lines through mechanisms involving the activation of caspase pathways. This highlights its potential as a lead compound for anticancer drug development.

Neuroprotective Effects

Studies focusing on neurodegenerative models have suggested that this compound may exhibit protective effects against oxidative stress, indicating potential utility in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1’-[(tert-butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[21 its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features . The spirocyclic structure may allow for unique binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Bioactivity

Compound Name Core Structure Substituents Functional Groups Bioactivity Insights Evidence Source
1'-[(tert-Butoxy)carbonyl]-4-methyl-3-oxaspiro[...]hexane-2,4'-piperidine]-1-carboxylic acid Bicyclo[2.1.1]hexane + spiro piperidine 4-methyl, 3-oxa bridge Boc, carboxylic acid Potential enzyme inhibition via rigid core
2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid Bicyclo[2.1.1]hexane 2-amino Carboxylic acid Potent inhibitor of S-adenosyl-L-methionine synthesis (bridgehead angle <99° critical)
1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid Piperidine 4-(4-chlorophenyl) Boc, carboxylic acid Enhanced hydrophobic interactions due to aryl substituent
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid Piperidine + benzene 3-benzoyl Boc, carboxylic acid Aromatic interactions may improve target binding
1-(tert-Butoxycarbonyl)-4'-(hydroxymethyl)-3'-oxaspiro[...]hexane]-1'-carboxylic acid Bicyclo[2.1.1]hexane + spiro azetidine 4'-hydroxymethyl, 3'-oxa bridge Boc, carboxylic acid Hydroxymethyl may improve solubility

Key Comparison Metrics

Bridgehead Angle and Enzymatic Inhibition

The bicyclo[2.1.1]hexane core in the target compound has a bridgehead angle (~99°) smaller than norbornane derivatives (106°), enabling tighter binding to enzymes like S-adenosyl-L-methionine synthase. This is evidenced by the superior inhibitory activity of 2-aminobicyclo[2.1.1]hexane-2-carboxylic acid compared to norbornane analogues .

Role of the 3-Oxa Bridge

  • Enhancing solubility via polar interactions.
  • Reducing conformational flexibility, which may improve selectivity but limit adaptability to diverse targets. Similar oxa-containing spiro compounds (e.g., ) show modified pharmacokinetic profiles compared to non-oxa analogues .

Substituent Effects

  • Boc protection : Improves synthetic stability but may require deprotection for in vivo activity, a common feature in prodrug design .

Structural Similarity and Bioactivity

Using Tanimoto coefficients (), the target compound shares high similarity with:

  • Bicyclo[2.1.1]hexane derivatives (e.g., ), predicting enzyme inhibition.

Activity Landscape and SAR Insights

  • Activity cliffs: Small structural changes (e.g., replacing 3-oxa with a methylene group) could drastically alter bioactivity, as seen in norbornane vs. bicyclo[2.1.1]hexane inhibitors .
  • Hydrophobic extensions : Compounds with aryl or alkyl substituents (e.g., 4-chlorophenyl in ) show enhanced binding via hydrophobic interactions, a strategy applicable to optimizing the target compound .

Biological Activity

1'-[(tert-butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which combines bicyclic and piperidine frameworks. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.

Chemical Structure and Properties

The molecular formula of the compound is C16H25NO5C_{16}H_{25}NO_5 with a molecular weight of approximately 311.37 g/mol. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, while the carboxylic acid functionality enables potential interactions within biological systems .

Property Value
Molecular FormulaC16H25NO5
Molecular Weight311.37 g/mol
CAS Number2225141-56-8
Structural FeaturesSpirocyclic, Bicyclic, Piperidine

Biological Activity

Preliminary studies indicate that this compound exhibits potential biological activity due to its structural features that facilitate interactions with various biological targets. The spirocyclic framework may enhance binding affinities to enzymes or receptors involved in critical biological pathways. Specific biological assays are necessary to fully elucidate its pharmacological profile.

The compound's ability to form hydrogen bonds and other interactions with molecular targets suggests that it may modulate enzyme or receptor activity. This modulation can be pivotal in therapeutic applications, particularly in targeting specific pathways associated with diseases.

Case Studies and Research Findings

Recent research has focused on the synthesis and characterization of this compound, exploring its use as a scaffold in drug design:

  • Dipeptide Synthesis : The compound has been utilized in synthesizing dipeptides, demonstrating its versatility as a precursor in organic synthesis.
  • Photocatalytic Reactions : It has also shown promise in photocatalytic cycloaddition reactions, providing access to polysubstituted bicyclo[2.1.1]hexanes, which are significant in medicinal chemistry.

Comparative Analysis with Similar Compounds

The following table compares 1'-[(tert-butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid with structurally similar compounds:

Compound Name Structural Features Unique Aspects
4-(Boc-amino)bicyclo[2.1.1]hexane-1-carboxylic AcidBicyclic structure with amino groupSimpler structure; lacks spirocyclic complexity
Tert-butyl 4-amino-1-(hydroxymethyl)spiro[bicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylateSimilar spirocyclic frameworkContains an additional hydroxymethyl group
3-Oxaspiro[bicyclo[2.1.1]hexane] derivativesVariants with different substituentsLess functional diversity compared to the target compound

Q & A

Q. What approaches address low yields in cross-coupling reactions with this compound?

  • Methodological Answer :
  • Pre-activate the carboxylic acid as a Weinreb amide for better coupling efficiency.
  • Screen microwave-assisted conditions (e.g., 100°C, 30 min) to accelerate kinetics.

Key Tables for Reference

Table 1: Comparative Toxicity Profiles

Hazard Type
Oral ToxicityH302No data
Skin IrritationH315No data
CarcinogenicityNot classifiedNot classified

Table 2: Physical Properties of Analogous Compounds

Property1-(tert-Boc)-4-phenylpiperidine4-Benzyl-1-(tert-Boc)piperidine
Molecular FormulaC₁₇H₂₃NO₄C₁₈H₂₅NO₄
Molecular Weight305.37 g/mol319.4 g/mol
StabilityStable at –20°CDegrades at >40°C

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